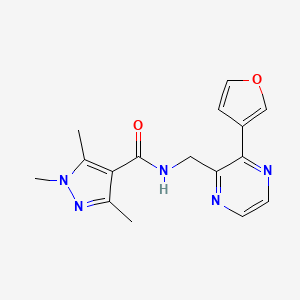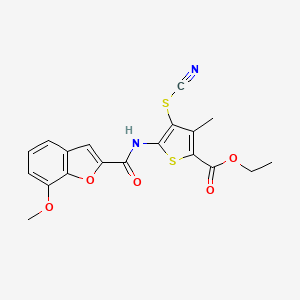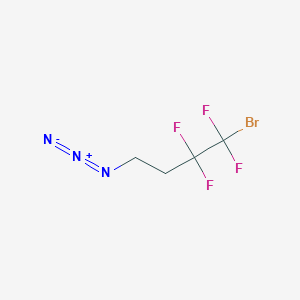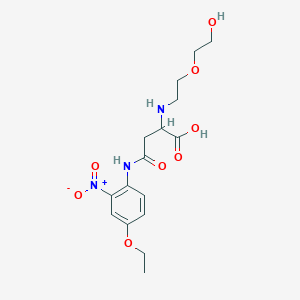![molecular formula C13H14ClF B2825154 1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane CAS No. 2287335-07-1](/img/structure/B2825154.png)
1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family This class of compounds is characterized by a unique three-dimensional structure that imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane typically involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a continuous flow process that generates [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species.
Introduction of Chloromethyl and Fluorophenyl Groups: The chloromethyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the continuous flow synthesis process to generate [1.1.1]propellane and subsequently derivatizing it into this compound. This approach allows for the efficient production of gram quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane involves its interaction with molecular targets through nucleophilic substitution reactions. The chloromethyl group acts as an electrophile, allowing nucleophiles to attack and form new bonds. This reactivity is further enhanced by the presence of the fluorophenyl group, which can stabilize the transition state and increase the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(Bromomethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-3-[(2-methylphenyl)methyl]bicyclo[1.1.1]pentane: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane is unique due to the presence of both the chloromethyl and fluorophenyl groups. This combination imparts distinct reactivity and stability, making it valuable for various applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
1-(chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF/c14-9-13-6-12(7-13,8-13)5-10-3-1-2-4-11(10)15/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPBRBHROVNIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CCl)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
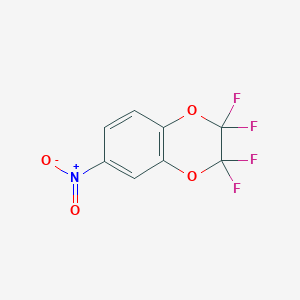

![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)
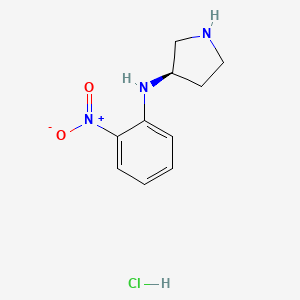

![4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2825083.png)
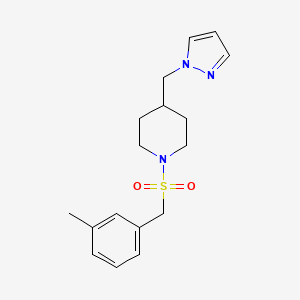
![3-(4-ethylpiperazin-1-yl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2825085.png)
